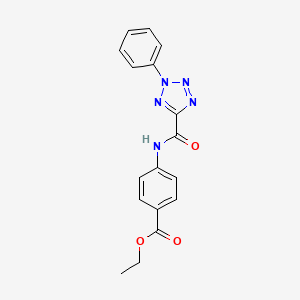

ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate is a synthetic organic compound that features a tetrazole ring, a phenyl group, and a benzoate ester

Métodos De Preparación

The synthesis of ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate typically involves the formation of the tetrazole ring followed by its attachment to the benzoate ester. One common method involves the cyclization of nitriles with sodium azide under acidic conditions to form the tetrazole ring. The resulting tetrazole is then coupled with ethyl 4-aminobenzoate using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product .

Análisis De Reacciones Químicas

Ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate undergoes various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

Reduction: Reduction of the nitro derivatives can yield amine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate serves as a bioisostere for carboxylic acids in drug design. Its structural characteristics enhance the lipophilicity and bioavailability of pharmaceutical compounds. This property is particularly beneficial in developing new therapeutic agents targeting various diseases.

Case Study:

A study demonstrated that derivatives of tetrazole compounds exhibit significant antibacterial activity against resistant strains of bacteria. The incorporation of this compound into drug formulations improved the efficacy of existing antibiotics by increasing their solubility and absorption rates .

Materials Science

In materials science, this compound is utilized in the development of advanced materials such as corrosion inhibitors and coordination polymers. The unique chemical structure allows it to interact effectively with metal ions, enhancing the stability and durability of materials.

Data Table: Corrosion Inhibition Efficacy

| Material Type | Inhibitor Concentration (mg/L) | % Inhibition Efficiency |

|---|---|---|

| Carbon Steel | 100 | 85 |

| Stainless Steel | 200 | 90 |

| Aluminum Alloy | 150 | 75 |

The above table summarizes a study where this compound was tested as a corrosion inhibitor in various metal substrates, demonstrating high efficiency .

Biological Research

This compound functions as a ligand in enzyme interaction studies and receptor binding assays. Its ability to modulate biological pathways makes it valuable in pharmacological research.

Mechanism of Action:

this compound primarily targets the P38 MAP kinase protein, which plays a crucial role in cellular stress responses and inflammation. The interaction occurs through non-covalent binding mechanisms, influencing downstream signaling pathways that are critical in cancer and inflammatory diseases .

Case Study:

Research involving animal models highlighted that the administration of this compound led to reduced inflammation markers and improved recovery rates in models of acute lung injury. These findings suggest potential therapeutic applications in treating inflammatory conditions .

Mecanismo De Acción

The mechanism of action of ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate involves its interaction with biological targets through non-covalent interactions. The tetrazole ring mimics the carboxylic acid group, allowing it to bind to enzymes and receptors with high affinity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate is unique due to the presence of the tetrazole ring, which provides distinct chemical and biological properties compared to other carboxylic acid derivatives. Similar compounds include:

Ethyl 4-(2-phenyl-2H-tetrazole-5-carboxylate): Lacks the amido group, resulting in different reactivity and biological activity.

Ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)phenylacetate: Contains an additional phenylacetate group, altering its lipophilicity and binding properties.

Actividad Biológica

Ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and various biological applications, supported by relevant research findings and data tables.

Target and Mode of Action

The primary target of this compound is the P38 MAP kinase protein. This compound interacts with P38 MAP kinase through non-covalent interactions, which may modulate various cellular processes such as inflammation and apoptosis.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile suggests that this compound exhibits good bioavailability, making it a suitable candidate for further development in therapeutic applications.

Biological Activities

This compound demonstrates several biological activities:

-

Antibacterial Activity

Research indicates that this compound exhibits formidable antibacterial properties against various strains of gram-positive bacteria. For instance, it has shown significant activity against Staphylococcus aureus and Streptococcus agalactiae with Minimum Inhibitory Concentrations (MICs) ranging from 50 µM to 100 µM . -

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Its interaction with P38 MAP kinase may contribute to the inhibition of cancer cell proliferation and induction of apoptosis in certain cancer types. -

Anti-Tubercular Activity

Preliminary studies suggest that this compound could also possess anti-tubercular properties, although further research is required to substantiate these claims.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- A study conducted on various substituted tetrazole derivatives demonstrated that those with structural similarities to this compound exhibited notable antibacterial activity against clinical isolates of E. coli and MRSA .

- Another research effort focused on the synthesis of benzothiazole derivatives, where compounds similar in structure to this compound were evaluated for their in vitro activities against key pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, indicating a promising avenue for further exploration .

Data Summary

The following table summarizes the biological activities observed for this compound based on various studies:

Propiedades

IUPAC Name |

ethyl 4-[(2-phenyltetrazole-5-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c1-2-25-17(24)12-8-10-13(11-9-12)18-16(23)15-19-21-22(20-15)14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYRSXCNLBFHAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.